![molecular formula C12H10N2O6 B5656447 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate CAS No. 72552-98-8](/img/structure/B5656447.png)
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of related nitrobenzoyl-indolyl acetates involves aza-alkylation/intramolecular Michael cascade reactions, followed by desulfonative dehydrogenation processes. These methods produce the compounds in good yield and are characterized using NMR, IR, and mass spectral data (Sunyoung Choi & Sung‐Gon Kim, 2017). Additionally, ethyl 2-nitroacetoacetate has been identified as a synthetic precursor for various heterocyclic compounds, showcasing its versatility in synthetic organic chemistry (V. P. Kislyi et al., 1994).
Molecular Structure Analysis
The molecular structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate has been elucidated through NMR, mass spectrometry, and single crystal X-ray diffraction studies. These investigations reveal the presence of intramolecular hydrogen bond interactions and supramolecular architectures in the crystal structure, which contribute to the stability and reactivity of the molecule (K. Kumara et al., 2019).
Chemical Reactions and Properties
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate's reactions are characterized by its ability to undergo various transformations, including Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions proceed with good yields and without racemization, highlighting the compound's functional group compatibility and synthetic utility (Kishore Thalluri et al., 2014).
properties
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-7(15)20-5-4-13-11(16)9-3-2-8(14(18)19)6-10(9)12(13)17/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPURVOSXQNNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353569 |
Source
|
Record name | STK156045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate | |
CAS RN |
72552-98-8 |
Source
|
Record name | STK156045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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